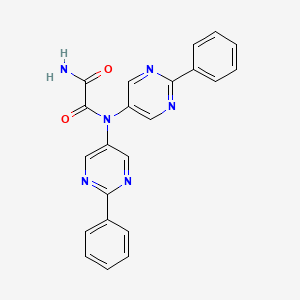

N1,N1-Bis(2-phenylpyrimidin-5-yl)oxalamide

Description

N1,N1-Bis(2-phenylpyrimidin-5-yl)oxalamide is a symmetrically substituted oxalamide derivative featuring two 2-phenylpyrimidin-5-yl groups attached to the oxalyl backbone. This compound belongs to a class of hydrogen-bonding (HB) motifs known for their ability to form intramolecular and intermolecular interactions, which influence their thermodynamic behavior, self-assembly, and applications in polymer science and materials chemistry .

Properties

Molecular Formula |

C22H16N6O2 |

|---|---|

Molecular Weight |

396.4 g/mol |

IUPAC Name |

N',N'-bis(2-phenylpyrimidin-5-yl)oxamide |

InChI |

InChI=1S/C22H16N6O2/c23-19(29)22(30)28(17-11-24-20(25-12-17)15-7-3-1-4-8-15)18-13-26-21(27-14-18)16-9-5-2-6-10-16/h1-14H,(H2,23,29) |

InChI Key |

RSXXMCRNIKRREK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)N(C3=CN=C(N=C3)C4=CC=CC=C4)C(=O)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Bis(2-phenylpyrimidin-5-yl)oxalamide typically involves the reaction of 2-phenylpyrimidine with oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The resulting intermediate is then reacted with an amine to form the final oxalamide product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Bis(2-phenylpyrimidin-5-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: The phenylpyrimidinyl groups can participate in substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N1,N1-Bis(2-phenylpyrimidin-5-yl)oxalamide has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N1,N1-Bis(2-phenylpyrimidin-5-yl)oxalamide involves its interaction with specific molecular targets. For instance, as a ligand, it can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. In biological systems, it may interact with receptors or enzymes, altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Thermodynamic Properties

The hydrogen-bonding schemes and thermodynamic parameters of oxalamide derivatives vary significantly based on substituents. Key comparisons include:

Table 1: Structural and Thermodynamic Comparison

Notes:

- This compound likely exhibits stronger THB than nitro- or ester-substituted analogs due to aromatic substituents stabilizing planar conformations. However, steric bulk may reduce solubility compared to aliphatic derivatives .

- The absence of experimental ΔH°/ΔS° data for the target compound necessitates inference from structurally similar systems (e.g., Compound 3 in ).

Polymer Nucleation and Crystallization

Oxalamides are widely used as nucleating agents in semi-crystalline polymers. Comparisons include:

- Aliphatic Oxalamides (e.g., OXA3,6) : Enhance crystallization in polypropylene (iPP) by reducing nucleation barriers via intermolecular HB. Lower thermal stability limits high-temperature applications .

- Aromatic Oxalamides (Target Compound) : The rigid phenylpyrimidinyl groups may improve thermal stability (>200°C) and nucleation efficiency in high-performance polymers like poly(L-lactide) (PLA). However, poor dispersion in molten polymers requires functionalization (e.g., hydroxyethyl groups) for compatibility .

Supramolecular Gelation

- Alkyl-Substituted Oxalamides (e.g., C8–C24 tail groups): Form organogels via hydrophobic interactions and HB. Critical gelation concentration (CGC) decreases with longer alkyl chains .

- Aromatic Oxalamides (Target Compound) : Likely gelate in polar solvents (e.g., DMSO) via π-π stacking and THB. Higher CGC expected due to reduced solubility, but stronger networks may form .

Hydrogen-Bonding and Spectroscopic Features

- FT-IR Signatures : Aliphatic oxalamides show N-H stretching at ~3296 cm⁻¹ and C=O at ~1650 cm⁻¹, unaffected by alkyl spacers. Aromatic derivatives (e.g., target compound) may exhibit shifted bands due to conjugation with phenylpyrimidinyl groups .

- Crystal Packing : Bulky substituents in the target compound likely adopt lamellar or π-stacked arrangements, contrasting with interdigitated alkyl chains in aliphatic analogs .

Key Research Findings and Contradictions

Substituent Effects on HB Strength : While alkyl chains minimally affect HB (), aromatic groups (e.g., benzoyl or phenylpyrimidinyl) enhance THB cooperativity, contradicting earlier assumptions about substituent neutrality .

Thermal Stability : Aromatic oxalamides degrade above 260°C, whereas aliphatic analogs remain stable but lack high-temperature efficacy .

Nucleation Efficiency : Despite superior HB, the target compound’s nucleation performance in polymers like PHB depends on melt-processing conditions to avoid phase separation .

Biological Activity

N1,N1-Bis(2-phenylpyrimidin-5-yl)oxalamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to delve into its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which contributes to its biological effects. The compound's molecular formula is , and it has a molecular weight of approximately 336.36 g/mol.

The biological activity of this compound primarily involves its interaction with various cellular targets. Studies suggest that this compound may inhibit specific enzymes involved in cell proliferation and survival pathways, making it a candidate for further investigation in cancer therapy.

Biological Activity Overview

Anticancer Activity:

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell cycle regulation.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 10 | Induction of apoptosis via caspase activation |

| MCF7 (Breast Cancer) | 15 | Inhibition of PI3K/Akt pathway |

| A549 (Lung Cancer) | 12 | Cell cycle arrest at G2/M phase |

Case Studies

Case Study 1: Efficacy in Breast Cancer

A study conducted on MCF7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to activate the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Case Study 2: Lung Cancer Treatment

In a separate investigation involving A549 lung cancer cells, the compound was observed to cause G2/M phase arrest. This was linked to the downregulation of cyclin B1 and cdc2, critical regulators of cell cycle progression, indicating its potential as a chemotherapeutic agent.

Additional Biological Activities

Beyond its anticancer properties, preliminary studies suggest that this compound may also possess anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a broader therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.